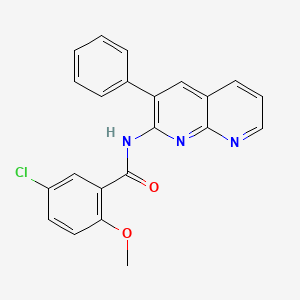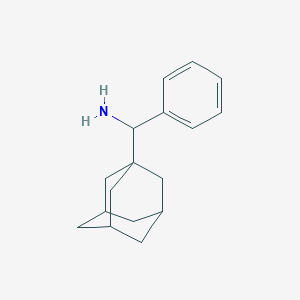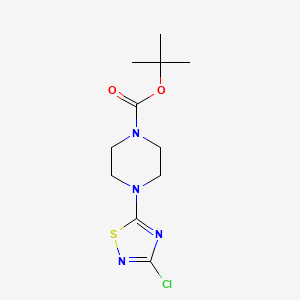
5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with a benzamide core, substituted with a chloro and methoxy group, and a naphthyridine moiety attached to a phenyl ring. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide typically involves multi-step organic synthesis. One common route starts with the preparation of the 3-phenyl-1,8-naphthyridine intermediate, which can be synthesized through a condensation reaction between 2-aminonicotinic acid and benzaldehyde under acidic conditions. This intermediate is then coupled with 5-chloro-2-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of high-throughput screening methods to identify the most efficient catalysts and solvents can further enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 5-chloro-2-formyl-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide.
Reduction: Formation of 5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzylamine.
Substitution: Formation of 5-azido-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide.
科学的研究の応用
Chemistry
In chemistry, 5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Medicine
In medicine, derivatives of this compound are studied for their potential anti-inflammatory, antimicrobial, and anticancer activities. The presence of the naphthyridine moiety is particularly significant, as it is known to enhance the biological activity of the compound.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its unique structure allows for the fine-tuning of material properties through chemical modifications.
作用機序
The mechanism of action of 5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The naphthyridine moiety plays a crucial role in this interaction, as it can form hydrogen bonds and other non-covalent interactions with the target protein.
類似化合物との比較
Similar Compounds
- 5-chloro-2-methoxy-N-(2-pyridyl)benzamide
- 5-chloro-2-methoxy-N-(3-quinolinyl)benzamide
- 5-chloro-2-methoxy-N-(4-pyridyl)benzamide
Uniqueness
Compared to similar compounds, 5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide exhibits unique properties due to the presence of the naphthyridine moiety. This structural feature enhances its ability to interact with biological targets, making it a more potent candidate for drug development. Additionally, the combination of chloro and methoxy substituents on the benzamide core provides a unique electronic environment that can influence the compound’s reactivity and stability.
特性
IUPAC Name |
5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-28-19-10-9-16(23)13-18(19)22(27)26-21-17(14-6-3-2-4-7-14)12-15-8-5-11-24-20(15)25-21/h2-13H,1H3,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQOUFQAWNXCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2646144.png)

![ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2646147.png)
![2-(4-bromophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2646150.png)


![1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine](/img/structure/B2646156.png)

![Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate](/img/structure/B2646159.png)
